The compound (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid is a complex organic molecule notable for its potential applications in medicinal chemistry and drug development. This compound features a prop-2-enoic acid backbone with a sulfonyl group attached to a phenyl ring that is further substituted with a piperidine moiety.
This compound is synthesized through various organic reactions, often involving the modification of existing chemical structures to introduce the desired functional groups. Its synthesis and characterization are documented in scientific literature, indicating its relevance in research and pharmaceutical applications.
This compound falls under the category of unsaturated carboxylic acids due to the presence of the prop-2-enoic acid moiety. It can also be classified as an aryl sulfonamide because of the sulfonyl group attached to the aromatic ring.
The synthesis of (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid typically involves several steps:
The reactions may require specific conditions such as temperature control, solvents, and catalysts to ensure high yields and purity of the final product. Common solvents include dichloromethane or dimethylformamide, and catalysts may include Lewis acids or bases depending on the reaction step.
The molecular structure of (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its composition and structure.
The compound can participate in various chemical reactions typical for unsaturated carboxylic acids and sulfonamides:
These reactions often require specific reagents and conditions, such as strong acids for esterification or coupling agents for amide formation.
The mechanism of action for (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid primarily involves its interaction with biological targets, potentially including enzymes or receptors involved in metabolic pathways.
Research suggests that compounds with similar structures can exhibit activity against certain biological targets, influencing processes such as cell signaling or metabolic regulation.
(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid has potential applications in:
This compound exemplifies the intricate interplay between organic synthesis, molecular design, and application in scientific research, highlighting its significance in advancing medicinal chemistry and related fields.
The systematic IUPAC name (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid provides complete stereochemical and structural information. The prefix (2E) specifies the trans configuration across the prop-2-enoic acid double bond, critical for molecular geometry. The core structure integrates three key moieties:
This architecture aligns with established naming patterns for similar compounds like (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid (PubChem CID 735858) [1]. Crystallographic validation of such conjugated systems typically confirms near-planarity between the propenoic acid unit and benzene ring, with torsion angles approaching 180° – a feature corroborated by structural analogs in crystallographic databases [7]. The sulfonyl group adopts a tetrahedral geometry, while the piperidine ring exists in its preferred chair conformation.
Table 1: Core Structural Components
Segment | Chemical Substructure | Stereochemical Features |
---|---|---|
Propenoic acid unit | (2E)-HOOC-CH=CH-C6H4- | Trans configuration across C2=C3 bond |
Aromatic linker | 1,4-Disubstituted benzene | Planar conjugation scaffold |
Sulfonamide tether | -SO₂-N< (piperidine) | Tetrahedral sulfur geometry |
Piperidine moiety | 4-Methylpiperidin-1-yl | Chair conformation with equatorial methyl |
The compound emerges from three convergent synthetic lineages:
Patent literature reveals targeted incorporation of sulfonylpiperidine groups into α,β-unsaturated carboxylic acid frameworks to modulate TGFβ signaling pathways – an approach exemplified in anti-fibrotic agents like those disclosed in US10548911B2 [3]. Synthetic methodologies have advanced from classical Knoevenagel condensations to palladium-catalyzed couplings, enabling efficient construction of the tripartite structure.
Table 2: Historical Development Milestones
Era | Key Advancements | Representative Compounds |
---|---|---|
1930-1960 | Sulfanilamide antibiotics | Sulfathiazole derivatives [5] |
1970-1990 | Piperidine bioisosteres in drug design | 4-(Piperidinylsulfonyl)cinnamates [2] |
2000-Present | Targeted TGFβ inhibitors with conjugated acids | Anti-scarring agents [3] |
The E-configuration at the C2-C3 bond is pharmacologically non-negotiable. Stereoelectronic effects impart:
Comparative studies of geometrical isomers show near-total loss of TGFβ inhibition when the double bond adopts the Z-configuration (>100x potency drop), underscoring stringent stereochemical requirements [3]. This electronic conjugation also redshifts the UV-Vis λmax to 280-310 nm, providing spectroscopic identification handles [7].
The -SO₂- group and 4-methylpiperidine constitute a privileged pharmacophore pair:
Sulfonamide functionality (-SO₂-N<):
4-Methylpiperidine component:
In anti-fibrotic applications, this combination disrupts TGFβ1-induced Smad2/3 phosphorylation at IC50 = 0.8-1.2 μM – outperforming non-sulfonylated analogs by >15-fold [3]. The sulfonylpiperidine moiety also improves aqueous solubility (logS ≈ -3.5) versus simple arylpiperidines (logS ≈ -4.9), critical for formulation [4]. Molecular dynamics confirm salt bridge formation between the sulfonyl oxygen and Lys232 in TGFβR1 kinase domain, while the methylpiperidine occupies an adjacent allosteric pocket [3].
Table 3: Functional Group Contributions to Bioactivity
Moiety | Physicochemical Properties | Biological Interactions |
---|---|---|
Prop-2-enoic acid (E) | pKa 4.3-4.5; logD7.4 -0.2 | Salt bridge with Arg/Lys residues; Michael acceptor |
Sulfonamide (-SO₂-N<) | σm = 0.57; H-bond acceptor capacity | Bidentate H-bonding; polar surface area ≈ 30 Ų |
4-Methylpiperidine | pKa (conj. acid) 10.1; ΔClogP +1.8 | Hydrophobic pocket occupancy; cation-π interactions |
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4